molecular formula C12H13Cl2NO2 B1465804 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1273711-23-1

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1465804
CAS No.: 1273711-23-1
M. Wt: 274.14 g/mol
InChI Key: OLRNBFZQQXZHMH-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenylmethyl group and a carboxylic acid functional group

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(5-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRNBFZQQXZHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diketones with ammonia or primary amines.

    Introduction of the 3,4-Dichlorophenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a 3,4-dichlorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of 1-[(3,4-Dichlorophenyl)methyl]p

Biological Activity

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid, a compound characterized by a pyrrolidine ring with a 3,4-dichlorophenylmethyl group and a carboxylic acid functional group, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H13Cl2NO2C_{12}H_{13}Cl_2NO_2 with a molecular weight of 274.14 g/mol. The synthesis typically involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by alkylation with a 3,4-dichlorobenzyl halide under basic conditions .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antibacterial activity. For instance, pyrrole derivatives have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Isoniazid (Control)0.25Mycobacterium tuberculosis
Ciprofloxacin (Control)2Escherichia coli

Antitubercular Activity

In a high-throughput screening study for inhibitors of Mycobacterium tuberculosis, several pyrrole derivatives were evaluated for their antitubercular activity. The results indicated that some derivatives exhibited promising activity with IC50 values indicating effective inhibition of bacterial growth .

Table 2: Antitubercular Activity Overview

Compound NameIC50 (µM)Selectivity Index (CC50/TB IC90)
Pyrrole Derivative A5>10
Pyrrole Derivative B10>8

Case Study: Inhibition Mechanism

A study focused on the inhibition mechanism of pyrrole derivatives revealed that certain compounds could inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis, which is crucial for bacterial survival and virulence. The derivatives tested showed an IC50 value as low as 5 µM, indicating strong potential for development as antituberculosis agents .

Case Study: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of pyrrolidine derivatives has highlighted that modifications in the aromatic substituents significantly influence biological activity. Compounds with electron-withdrawing groups like chloro substituents demonstrated enhanced antibacterial properties compared to their non-substituted counterparts .

Scientific Research Applications

Medicinal Chemistry

Ligand Design and Drug Development
The compound's pyrrolidine ring structure is significant in medicinal chemistry for designing selective receptor ligands. Pyrrolidine derivatives are known to interact with various biological targets, influencing multiple biochemical pathways. They exhibit a broad spectrum of biological activities, including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Antimalarial
  • Antitumoral
  • Anti-inflammatory
  • Anticonvulsant
  • Antioxidant

The binding affinity and selectivity of these compounds can be optimized through structural modifications, enhancing their therapeutic potential against specific diseases.

Agricultural Applications

Development of Pesticides
In agriculture, the structural characteristics of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid can be utilized to develop new pesticides. The compound's efficacy against agricultural pests can be enhanced by modifying its chemical structure to improve its activity and reduce environmental impact. Research indicates that pyrrolidine derivatives have shown promise in controlling pest populations while minimizing harm to beneficial organisms.

Materials Science

Synthesis of Polymers
The unique properties of this compound make it a candidate for synthesizing new polymers with specific characteristics. The dichlorophenyl group can contribute to the durability and environmental resistance of these polymers. Applications may include:

  • Industrial coatings
  • Adhesives
  • Composite materials

The development of such materials could lead to advancements in various industries by enhancing product performance and longevity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

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